molecular formula C12H13N3O5S B350534 1-[(4-Methoxy-3-methylphenyl)sulfonyl]-2-methyl-5-nitroimidazole CAS No. 898641-68-4

1-[(4-Methoxy-3-methylphenyl)sulfonyl]-2-methyl-5-nitroimidazole

Cat. No.: B350534
CAS No.: 898641-68-4
M. Wt: 311.32g/mol
InChI Key: AMPCAQSBSLHNGB-UHFFFAOYSA-N
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Description

1-[(4-Methoxy-3-methylphenyl)sulfonyl]-2-methyl-5-nitroimidazole is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes a methoxy group, a methyl group, and a nitroimidazole moiety, making it a subject of interest in various chemical and biological studies.

Preparation Methods

The synthesis of 1-[(4-Methoxy-3-methylphenyl)sulfonyl]-2-methyl-5-nitroimidazole typically involves multi-step organic reactions. One common synthetic route includes the sulfonylation of 2-methyl-5-nitroimidazole with 4-methoxy-3-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the product is purified through recrystallization or chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-[(4-Methoxy-3-methylphenyl)sulfonyl]-2-methyl-5-nitroimidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-Methoxy-3-methylphenyl)sulfonyl]-2-methyl-5-nitroimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(4-Methoxy-3-methylphenyl)sulfonyl]-2-methyl-5-nitroimidazole involves its interaction with specific molecular targets. The nitroimidazole moiety is known to undergo reduction in anaerobic conditions, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This property is exploited in its use as an antimicrobial and anticancer agent, where it targets rapidly dividing cells and pathogens.

Comparison with Similar Compounds

1-[(4-Methoxy-3-methylphenyl)sulfonyl]-2-methyl-5-nitroimidazole can be compared with other nitroimidazole derivatives such as metronidazole and tinidazole. While all these compounds share the nitroimidazole core, this compound is unique due to the presence of the methoxy and sulfonyl groups, which confer different chemical properties and biological activities.

Similar compounds include:

    Metronidazole: Commonly used as an antimicrobial agent.

    Tinidazole: Another antimicrobial agent with similar applications.

    Ornidazole: Used in the treatment of infections caused by anaerobic bacteria and protozoa.

Properties

IUPAC Name

1-(4-methoxy-3-methylphenyl)sulfonyl-2-methyl-5-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O5S/c1-8-6-10(4-5-11(8)20-3)21(18,19)14-9(2)13-7-12(14)15(16)17/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPCAQSBSLHNGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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